N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride
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Overview
Description
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzo[d]thiazole ring, a pyrazole ring, and a morpholine moiety, which contribute to its diverse chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride Benzothiazole derivatives have been known to exhibit anti-tubercular activity .
Mode of Action
The exact mode of action of This compound tuberculosis .
Biochemical Pathways
The specific biochemical pathways affected by This compound tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Result of Action
The molecular and cellular effects of the action of This compound tuberculosis , suggesting that they may have bactericidal or bacteriostatic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the benzo[d]thiazole ring: This step involves the reaction of 4-chloro-2-aminothiophenol with methoxybenzaldehyde under acidic conditions to form the benzo[d]thiazole core.
Introduction of the pyrazole ring: The benzo[d]thiazole intermediate is then reacted with hydrazine and an appropriate diketone to form the pyrazole ring.
Attachment of the morpholine moiety: The pyrazole intermediate is further reacted with 2-chloroethylmorpholine under basic conditions to introduce the morpholine group.
Formation of the carboxamide: Finally, the compound is treated with a carboxylic acid derivative to form the carboxamide group, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chloro or methoxy groups.
Scientific Research Applications
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride can be compared with other similar compounds, such as:
N-(benzo[d]thiazol-2-yl)-2-(morpholinoethyl)benzamides: These compounds share the benzo[d]thiazole and morpholine moieties but differ in their additional functional groups.
N-(benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)ethylamino benzamides: These compounds have a piperidine group instead of a morpholine group, leading to different biological activities.
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)isoxazole derivatives: These compounds have an isoxazole ring and exhibit distinct anticancer activities.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O3S.ClH/c1-23-6-5-14(22-23)18(26)25(8-7-24-9-11-28-12-10-24)19-21-16-15(27-2)4-3-13(20)17(16)29-19;/h3-6H,7-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOFHHFUGLFOAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)Cl)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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